Cas no 2138236-74-3 (1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide)

1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-842224
- 1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide
- 2138236-74-3
- 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide
-
- MDL: MFCD31601413
- インチ: 1S/C17H24N2O/c1-16(2,19-15(20)17(3)9-10-17)13-7-4-8-14-12(13)6-5-11-18-14/h4,7-8,18H,5-6,9-11H2,1-3H3,(H,19,20)
- InChIKey: PTPKVBPCNGRXOW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C)CC1)NC(C)(C)C1C=CC=C2C=1CCCN2
計算された属性
- せいみつぶんしりょう: 272.188863393g/mol
- どういたいしつりょう: 272.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 41.1Ų
1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842224-0.1g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 0.1g |
$1533.0 | 2025-02-21 | |
Enamine | EN300-842224-0.25g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 0.25g |
$1604.0 | 2025-02-21 | |
Enamine | EN300-842224-5g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 5g |
$5056.0 | 2023-09-02 | ||
Enamine | EN300-842224-0.05g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 0.05g |
$1464.0 | 2025-02-21 | |
Enamine | EN300-842224-0.5g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 0.5g |
$1673.0 | 2025-02-21 | |
Enamine | EN300-842224-1.0g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 1.0g |
$1742.0 | 2025-02-21 | |
Enamine | EN300-842224-10.0g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 10.0g |
$7497.0 | 2025-02-21 | |
Enamine | EN300-842224-1g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 1g |
$1742.0 | 2023-09-02 | ||
Enamine | EN300-842224-2.5g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 2.5g |
$3417.0 | 2025-02-21 | |
Enamine | EN300-842224-5.0g |
1-methyl-N-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]cyclopropane-1-carboxamide |
2138236-74-3 | 95.0% | 5.0g |
$5056.0 | 2025-02-21 |
1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamideに関する追加情報
1-Methyl-N-2-(1,2,3,4-Tetrahydroquinolin-5-yl)Propan-2-ylcyclopropane-1-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2138236-74-3, known as 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of carboxamides and features a complex structure that combines a cyclopropane ring with a tetrahydroquinoline moiety. The cyclopropane ring is a three-membered hydrocarbon ring that imparts unique electronic and steric properties to the molecule, while the tetrahydroquinoline group contributes to its aromaticity and potential bioactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These methods not only enhance the efficiency of production but also ensure high purity and structural integrity. The compound's structure has been thoroughly characterized using modern analytical tools such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided critical insights into its stereochemistry and conformational flexibility.
One of the most promising applications of 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-1-carboxamide lies in its potential as a lead compound in drug discovery. The tetrahydroquinoline moiety is known to exhibit significant bioactivity across various biological systems. Recent studies have demonstrated its ability to modulate key enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The cyclopropane ring further enhances the molecule's pharmacokinetic properties by improving its bioavailability and reducing metabolic liabilities.
In addition to its therapeutic potential, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could revolutionize the fabrication of nanoscale electronic devices.
The synthesis of 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylcyclopropane-carboxamide involves a multi-step process that begins with the preparation of the tetrahydroquinoline derivative. This is followed by a series of coupling reactions to introduce the cyclopropane ring and the carboxamide group. The use of chiral catalysts has enabled enantioselective synthesis, which is crucial for achieving high enantiomeric excess (ee) in pharmaceutical applications.
Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. Advanced molecular modeling techniques have provided insights into its interaction with biological targets and its potential for optimization through medicinal chemistry approaches. These studies highlight the importance of rational drug design in leveraging the unique properties of this compound for therapeutic purposes.
In conclusion, 1-methyl-N-2-(1,2,3,4-tetrahydroquinolin5 yl)propan 2 ylcycloprop an e 1 carboxamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its complex structure and unique properties make it an invaluable tool for researchers in fields ranging from pharmacology to materials science. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to make significant contributions to scientific advancement.
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